1-cyclopropyl-3-[(3R)-1-(5-propan-2-yl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]urea
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Overview
Description
TK-129 is a highly potent and selective inhibitor of lysine demethylase 5B (KDM5B), also known as JARID1B. It has an IC50 value of 44 nM, indicating its high affinity and efficacy. TK-129 is known for its cardioprotective effects, primarily through the inhibition of KDM5B and the blocking of the KDM5B-associated Wnt pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
TK-129 is synthesized through a series of chemical reactions involving the formation of a pyrazole-based structureThe synthetic route typically involves the use of reagents such as cyclopropylamine, isopropyl pyrazole, and pyrrolidine derivatives .
Industrial Production Methods
Industrial production of TK-129 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The process may involve continuous flow chemistry techniques to enhance efficiency and reduce production costs. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of over 98% .
Chemical Reactions Analysis
Types of Reactions
TK-129 undergoes various chemical reactions, including:
Oxidation: TK-129 can be oxidized to form different derivatives, which may have varying degrees of inhibitory activity.
Reduction: Reduction reactions can modify the functional groups on TK-129, potentially altering its efficacy.
Substitution: Substitution reactions can introduce new functional groups, enhancing or reducing its activity against KDM5B.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions such as temperature, pH, and reaction time are optimized to achieve the desired modifications .
Major Products Formed
The major products formed from these reactions are derivatives of TK-129 with modified functional groups. These derivatives are studied for their potential to inhibit KDM5B and their cardioprotective effects .
Scientific Research Applications
TK-129 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of KDM5B and its effects on histone demethylation.
Biology: Investigated for its role in regulating gene expression and cellular processes through the inhibition of KDM5B.
Medicine: Explored for its potential therapeutic effects in cardiovascular diseases, particularly in reducing myocardial remodeling and fibrosis.
Industry: Utilized in the development of new drugs targeting KDM5B and related pathways .
Mechanism of Action
TK-129 exerts its effects by inhibiting the activity of KDM5B, a histone demethylase involved in the regulation of gene expression. By blocking KDM5B, TK-129 prevents the demethylation of histone H3 at lysine 4 (H3K4), leading to changes in chromatin structure and gene expression. This inhibition is associated with the activation of the Wnt pathway, which plays a crucial role in cardiac fibroblast activation and myocardial remodeling .
Comparison with Similar Compounds
Similar Compounds
KDM5A Inhibitors: Compounds like CPI-455 and PBIT, which also inhibit KDM5A, but with different selectivity and potency.
KDM5C Inhibitors: Compounds such as GSK-J4, which target KDM5C with varying degrees of efficacy.
Uniqueness of TK-129
TK-129 stands out due to its high selectivity and potency against KDM5B, with an IC50 value of 44 nM. Its cardioprotective effects, low toxicity, and favorable pharmacokinetic properties make it a promising candidate for further research and potential therapeutic applications .
Properties
Molecular Formula |
C15H23N5O2 |
---|---|
Molecular Weight |
305.38 g/mol |
IUPAC Name |
1-cyclopropyl-3-[(3R)-1-(5-propan-2-yl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]urea |
InChI |
InChI=1S/C15H23N5O2/c1-9(2)12-7-13(19-18-12)14(21)20-6-5-11(8-20)17-15(22)16-10-3-4-10/h7,9-11H,3-6,8H2,1-2H3,(H,18,19)(H2,16,17,22)/t11-/m1/s1 |
InChI Key |
WNSMPEBHTSITSG-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)C1=CC(=NN1)C(=O)N2CC[C@H](C2)NC(=O)NC3CC3 |
Canonical SMILES |
CC(C)C1=CC(=NN1)C(=O)N2CCC(C2)NC(=O)NC3CC3 |
Origin of Product |
United States |
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